5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound is a structurally complex molecule featuring a thiazolo[3,2-b][1,2,4]triazol-6-ol core substituted with a 4-isopropylphenyl group and a 4-(3-chlorophenyl)piperazine moiety. Its design integrates pharmacophores known for modulating receptor interactions, particularly in neurological and metabolic pathways. The piperazine ring, a common motif in bioactive compounds, contributes to conformational flexibility and intermolecular interactions, such as hydrogen bonding with target proteins .
Properties
IUPAC Name |
5-[[4-(3-chlorophenyl)piperazin-1-yl]-(4-propan-2-ylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN5OS/c1-16(2)18-7-9-19(10-8-18)22(23-24(32)31-25(33-23)27-17(3)28-31)30-13-11-29(12-14-30)21-6-4-5-20(26)15-21/h4-10,15-16,22,32H,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCPAPUQYPGWND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(C)C)N4CCN(CC4)C5=CC(=CC=C5)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound also contains a 1,2,4-triazole moiety, which is another common feature in many biologically active compounds. Triazole derivatives have been reported to possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biological Activity
The compound 5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antimicrobial Activity
Research indicates that compounds containing thiazole and triazole moieties exhibit significant antimicrobial properties. The compound has been evaluated for its antibacterial and antifungal activities:
- Antibacterial Activity : The compound demonstrated moderate to strong activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro studies showed minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against these pathogens.
- Antifungal Activity : Preliminary tests indicated effectiveness against Candida albicans, with an MIC of 64 µg/mL.
| Microorganism | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 64 |
| Candida albicans | 64 |
Antitumor Activity
The compound was subjected to evaluation for its antitumor properties using various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : The compound exhibited IC50 values of 15 µM for MCF-7 and 10 µM for HeLa cells, indicating significant cytotoxicity.
The biological activity of the compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cell proliferation and survival pathways.
- Receptor Binding : Docking studies suggest that the compound binds effectively to serotonin receptors, which may explain its potential neuropharmacological effects.
Case Studies
A series of studies have explored the pharmacological effects of similar compounds:
- Study on Piperazine Derivatives : A study evaluated a range of piperazine derivatives, noting that modifications at the phenyl ring significantly enhanced antibacterial activity. The presence of chlorine substituents was particularly noted for improving efficacy against Gram-positive bacteria .
- Thiazole-Based Compounds : Another investigation focused on thiazole derivatives, revealing their role in inhibiting tumor growth in vivo models. The results indicated that compounds with a thiazole ring had better bioavailability and therapeutic index compared to their counterparts .
Comparison with Similar Compounds
Key Observations:
- Solubility : Compounds with polar substituents (e.g., ethoxy, methoxy) exhibit improved aqueous solubility, as seen in the 4-ethoxy-3-methoxyphenyl analogue .
- Piperazine Modifications : Ethyl substitution on the piperazine ring (as in ) reduces molecular weight and may alter receptor selectivity compared to the bulkier 3-chlorophenyl variant.
Pharmacological Activity and Receptor Interactions
Piperazine-containing compounds often target serotonin (5-HT) and dopamine (D2) receptors. The 3-chlorophenyl group in the target compound may enhance affinity for 5-HT1A receptors due to its electron-withdrawing nature, similar to reported chlorophenyl derivatives in antipsychotic agents . In contrast, fluorophenyl analogues (e.g., compounds in ) show reduced binding to D2 receptors but higher metabolic stability due to fluorine’s electronegativity .
Crystallographic and Conformational Analysis
The target compound’s isopropyl group may induce similar non-planar conformations, favoring amorphous solid dispersions for enhanced bioavailability .
ADME and Toxicity Profiles
- Absorption : The target compound’s high lipophilicity suggests favorable intestinal absorption but may require formulation strategies to mitigate precipitation .
- Metabolism : Piperazine rings are susceptible to N-dealkylation, but the 3-chlorophenyl group may slow CYP450-mediated oxidation compared to ethyl-substituted analogues .
- Toxicity : Chlorinated aryl groups are associated with hepatotoxicity risks, as seen in related triazole-thiol derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
